molecular formula NO2C6H4OCH3<br>C7H7NO3<br>C7H7NO3 B033030 2-Nitroanisole CAS No. 91-23-6

2-Nitroanisole

Cat. No.: B033030
CAS No.: 91-23-6
M. Wt: 153.14 g/mol
InChI Key: CFBYEGUGFPZCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroanisole: is an organic compound with the chemical formula C7H7NO3 1-methoxy-2-nitrobenzene . This compound is a pale yellow liquid at room temperature and is primarily used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also recognized as an industrial and environmental pollutant with significant carcinogenic potential, particularly affecting the urinary bladder in rodents .

Mechanism of Action

Target of Action

2-Nitroanisole, also known as 1-Methoxy-2-nitrobenzene, is an important industrial pollutant and a potent carcinogen for rodents . The primary targets of this compound are DNA and human hepatic cytosol . It binds covalently to DNA after reductive activation .

Mode of Action

This compound interacts with its targets through a process of reductive activation. This process is facilitated by human hepatic cytosol and xanthine oxidase (XO) . The compound binds covalently to DNA, forming DNA adducts . This interaction results in changes at the molecular level, which can lead to carcinogenic effects .

Biochemical Pathways

The biochemical pathway affected by this compound involves the reduction of the compound to form a reactive metabolite, N-(2-methoxyphenyl)hydroxylamine . This metabolite is identified in incubations with human hepatic cytosol . The formation of this metabolite and its interaction with DNA is a key step in the carcinogenic potential of this compound .

Pharmacokinetics

It is known that the compound is soluble in alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound has been shown to cause tumors in the urinary bladder in rats and mice . This is believed to be a result of the formation of DNA adducts following the reductive activation of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can significantly impact the degradation of this compound . Furthermore, the compound’s action can also be influenced by the presence of other substances in the environment, such as other chemicals or pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group in this compound can be reduced to an amino group, forming 2-methoxyaniline. This reaction is typically carried out using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methoxy group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, the reaction with sodium methoxide can lead to the formation of 2-nitrophenol.

    Oxidation: Although less common, the methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products:

Scientific Research Applications

2-Nitroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studies have investigated its genotoxic and carcinogenic effects, particularly its ability to form DNA adducts and induce tumors in rodents.

    Medicine: Research on this compound’s metabolites and their interactions with human enzymes helps in understanding its potential health risks and mechanisms of toxicity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methoxyaniline: The reduced form of 2-nitroanisole, used in the synthesis of dyes and pharmaceuticals.

    2,4-Dinitroanisole: Another nitroanisole derivative used in explosive formulations and as a dye intermediate.

    2-Nitrophenol: A compound formed by the substitution reaction of this compound.

Uniqueness: this compound is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA adducts and induce carcinogenic effects sets it apart from other similar compounds .

Properties

IUPAC Name

1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBYEGUGFPZCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020962
Record name 1-Methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID.
Record name o-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6415
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

124 °C, 142 °C closed cup, 142 °C c.c.
Record name o-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6415
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble)
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C)
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.29
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004
Record name o-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6415
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless to yellowish liquid, Light reddish or amber liquid

CAS No.

91-23-6, 29191-53-5
Record name 2-Nitroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-NITROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

10.5 °C
Record name 2-Nitroanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NITROANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

10 mol of 2-nitrophenol was charged into a stirred, heated reactor, along with 800 ml of nonane and 5% N,N'-dimethylbenzoamidine, and the mixture was heated to 150° C. Then 12 mol of dimethyl carbonate was added portionwise over 5 hr. The methanol produced by the reaction was removed by distillation over a distillation column. After completion of the reaction, the reaction mixture was refined by distillation. 2-Nitroanisole was obtained in the amount of about 9 mol, corresponding to a yield of c. 90%, based on the starting amount of 2-nitrophenol.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Nitroanisole
Reactant of Route 3
2-Nitroanisole
Reactant of Route 4
2-Nitroanisole
Reactant of Route 5
2-Nitroanisole
Reactant of Route 6
Reactant of Route 6
2-Nitroanisole
Customer
Q & A

Q1: How does 2-Nitroanisole exert its carcinogenic effects?

A1: this compound is primarily a carcinogen in rodents, specifically targeting the urinary bladder. [, , ] Its carcinogenicity stems from its metabolic activation. Both human and rat enzymes, specifically cytochrome P450 2E1 and xanthine oxidase, can metabolize this compound into N-(2-methoxyphenyl)hydroxylamine. [, , ] This metabolite decomposes into reactive species like nitrenium and carbenium ions, which bind to DNA, forming adducts. [, , ] These DNA adducts are considered the primary drivers of this compound's genotoxicity and carcinogenicity. []

Q2: What evidence suggests DNA adduct formation by this compound in vivo?

A2: Research using the 32P-postlabeling technique showed that this compound forms DNA adducts in rats. [] After administering this compound, two specific DNA adducts, identical to those formed in vitro with human liver enzymes, were found in the rats' urinary bladder, liver, kidney, and spleen. [] This finding confirms the in vivo formation of DNA adducts by this compound, further supporting its carcinogenic potential.

Q3: What are the primary metabolic pathways of this compound?

A3: this compound undergoes both activation and detoxification pathways. [, ] The primary detoxification pathway involves O-demethylation by cytochrome P450 enzymes, mainly CYP2E1, into 2-nitrophenol. [, , , ] Further oxidation of 2-nitrophenol by CYP enzymes produces metabolites like 2,5-dihydroxynitrobenzene and 2,6-dihydroxynitrobenzene, considered detoxification products. [, , ]

Q4: What is the role of Xanthine oxidase in this compound metabolism?

A4: While cytochrome P450 enzymes primarily handle detoxification, xanthine oxidase plays a crucial role in activating this compound to its carcinogenic form. [, ] It reduces this compound to N-(2-methoxyphenyl)hydroxylamine, the precursor to DNA-binding reactive species. [, , ] This reduction by xanthine oxidase is a significant pathway in the liver, contributing to this compound's carcinogenic potential.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. [Various sources list this information]

Q6: What spectroscopic techniques are helpful in characterizing this compound?

A6: Several spectroscopic techniques are used to characterize this compound:

  • NMR Spectroscopy (1H and 13C): Helps determine the structure and purity of the compound. [, ]
  • FTIR and FT-Raman Spectroscopy: Provide information about the vibrational modes of the molecule, further characterizing its structure. []
  • UV-Vis Spectroscopy: Used to study solvent effects and intermolecular interactions. [, ]

Q7: What are the applications of this compound in different media?

A7: Research highlights this compound's use in various settings:

  • Supercritical Fluids: Used as a probe molecule (solvatochromic probe) to study the properties of supercritical fluids like CO2, N2O, and Xe due to its sensitivity to changes in solvent polarity. [, , , ]
  • Electrochemical Systems: Studied for its electrochemical reduction to 2-anisidine in ionic liquids, offering a potential green synthesis route. []
  • Ternary Liquid Mixtures: Investigated for its molecular interactions and excess properties in ternary systems, aiding in understanding solution behavior. [, ]

Q8: How is this compound typically quantified in various matrices?

A8: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a commonly employed technique for the quantitative determination of this compound, especially in complex matrices like cosmetics. [] This method often includes an extraction step, followed by purification using techniques like dispersive solid-phase extraction.

Q9: What are the occupational exposure limits for this compound?

A9: The maximum admissible concentration (MAC) value for this compound has been established at 1.6 mg/m3 based on animal studies, aiming to minimize occupational exposure risks. [, ] This limit considers the potential carcinogenicity of the compound and highlights the importance of workplace safety measures.

Q10: What are the known toxic effects of this compound?

A10: Studies in rodents have shown that repeated exposure to this compound can lead to:

  • Hematological Effects: Methemoglobinemia and hemolytic anemia. []
  • Organ Weight Changes: Increased liver and spleen weight. []
  • Carcinogenicity: Primarily bladder cancer in rodents. [, ]

Q11: What areas require further research regarding this compound?

A11: Several areas require further investigation:

  • Human Carcinogenicity: Epidemiological studies are crucial to confirm the carcinogenic risk of this compound in humans. []
  • Biomarkers: Identifying specific and sensitive biomarkers of exposure and effect would improve risk assessment in humans. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.